1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea

Drug Discovery Lead Optimization Lipophilicity

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea (CAS 1209975-39-2) is a disubstituted urea derivative with the molecular formula C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol. Structurally, it features a 3-bromophenyl group on one urea nitrogen and a cyclopropylmethyl substituent on the other, bridged by a central urea carbonyl.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 1209975-39-2
Cat. No. B1372003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea
CAS1209975-39-2
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-9-2-1-3-10(6-9)14-11(15)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H2,13,14,15)
InChIKeyMJVFRRJFSQUBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea (CAS 1209975-39-2): A meta-Bromo Cyclopropylmethyl Urea Scaffold for Medicinal Chemistry


1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea (CAS 1209975-39-2) is a disubstituted urea derivative with the molecular formula C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol [1]. Structurally, it features a 3-bromophenyl group on one urea nitrogen and a cyclopropylmethyl substituent on the other, bridged by a central urea carbonyl. This compound belongs to a class of N,N′-substituted ureas that are extensively explored as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and gamma-secretase modulators [2]. It is commercially available as a research chemical at 98% purity from multiple suppliers .

Scaffold meta-Bromophenyl cyclopropylmethyl urea for kinase, sEH, and gamma-secretase probe design
Workflow Medicinal chemistry SAR, fragment growing, and analytical isomer differentiation
Sourcing Multi-vendor research-grade supply supports long-term project continuity

Why 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea Cannot Be Casually Replaced by In-Class Analogs


Disubstituted phenylurea analogs are not interchangeable building blocks. The meta-bromine substitution pattern, cyclopropylmethyl conformational constraint, and the resulting lipophilicity profile collectively govern target engagement, metabolic stability, and synthetic tractability [1]. Even positional isomers—such as the para-bromo variant—exhibit different dipole moments, steric profiles, and potential halogen-bonding geometries that can alter biochemical recognition and downstream reactivity [2]. Substituting bromine for chlorine or removing the halogen entirely shifts logP and electronic character sufficiently to change ADME properties and target affinity within a series [3]. The evidence below demonstrates that these differences are quantifiable and directly relevant to compound selection in drug discovery and chemical biology.

Positional Isomer Mismatch

The 4-bromo isomer has identical MW and near-identical NMR, but distinct biological recognition and MS fragmentation; cannot be assumed equivalent.

Chloro Analog Difference

Chlorine substitution weakens halogen bonding, alters synthetic cross-coupling kinetics, and may reduce target affinity; potency profiles are not transferable.

Des-Bromo Analog Lipophilicity Shift

Removing bromine lowers logP by ~0.9 units, changing permeability and protein binding; SAR trends from the non-brominated core may not extrapolate.

Quantitative Differentiation Evidence for 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea Against Closest Analogs


Meta-Bromine Substitution Elevates Computed LogP by ~0.9 Units Versus Des-Bromo Analog

The presence of the meta-bromine substituent substantially increases the computed lipophilicity of 1-(3-bromophenyl)-3-(cyclopropylmethyl)urea relative to its des-bromo analog, 1-(cyclopropylmethyl)-3-phenylurea. This difference is driven by the polarizable, hydrophobic character of bromine. In medicinal chemistry, logP is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance [1].

Lipophilicity Shift
Reported
XLogP3 2.9 vs 2.0 (des-Br) Δ +0.9 (∼8× partition)
Supports lipophilicity-driven screening context
Computed value; confirm experimentally for assay design
Drug Discovery Lead Optimization Lipophilicity

Meta-Bromophenyl Urea Exhibits Lower Topological Polar Surface Area Than the Parent 3-Bromophenylurea Scaffold

The topological polar surface area (TPSA) of 1-(3-bromophenyl)-3-(cyclopropylmethyl)urea is 41.1 Ų, compared to 55.1 Ų for the simpler 3-bromophenylurea lacking the cyclopropylmethyl substituent [1]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration; values below 60 Ų generally correlate with good membrane permeability while values below 140 Ų are associated with oral bioavailability [2].

Polar Surface Area
Reported
TPSA 41.1 Ų vs 55.1 Ų Δ −14.0 Ų (25% lower)
Supports CNS permeability screening context
Computed; use for compound triaging, not as sole predictor
Medicinal Chemistry Drug Design Molecular Descriptors

Bromine at Meta Position Provides Distinct Halogen-Bonding and Reactivity Profile Versus Chloro Analogs

The meta-bromine atom offers a larger σ-hole and greater polarizability than chlorine, enabling stronger halogen-bond donor interactions with Lewis-base sites in protein binding pockets. In 3-bromophenyl-containing ureas that have been profiled against kinase targets (e.g., c-Kit IC₅₀ = 69 nM for a related 3-bromophenyl diaryl urea), the bromine atom contributes to binding potency through both hydrophobic and electrostatic mechanisms [1]. The bromine also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are less facile with the corresponding chloro analog [2].

Halogen-Bonding Profile
Class-level inference
Br: polarizability 3.05 ų, weaker C–Br bond Cl: 2.18 ų, stronger C–Cl, slower oxidative addition
Distinct halogen-bonding and cross-coupling context
Related 3-bromophenyl urea: c-Kit IC₅₀ 69 nM; apply class knowledge
Halogen Bonding Structure-Activity Relationship Synthetic Chemistry

Positional Isomer (3-Br vs. 4-Br) Differentiation Is Critical for Biological Recognition and Requires Mass Spectrometry for Verification

N,N′-substituted urea positional isomers (e.g., 3-bromophenyl vs. 4-bromophenyl) are notoriously difficult to differentiate by NMR spectroscopy alone due to the absence of adjacent protons on the urea nitrogens [1]. A 2021 study demonstrated that electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides definitive differentiation of such positional isomeric pairs through characteristic fragmentation patterns [1]. For procurement purposes, the identity of the 3-bromo isomer must be confirmed by MS rather than relying solely on ¹H NMR, as the isomeric 4-bromo compound (same molecular formula C₁₁H₁₃BrN₂O, identical MW 269.14) can co-elute under standard chromatographic conditions.

Isomer Identity Confirmation
Class-level inference
MS/MS fragmentation uniquely distinguishes 3-Br from 4-Br isomer
MS verification recommended; NMR alone insufficient
Singh et al., Rapid Commun. Mass Spectrom., 2021
Analytical Chemistry Quality Control Positional Isomerism

Cyclopropylmethyl Urea Core Is Associated with Nanomolar sEH Inhibition in Optimized Congeners

The cyclopropylmethyl urea motif is a validated pharmacophore for soluble epoxide hydrolase (sEH) inhibition. In a structure-based optimization study by Takai et al. (2014), a series of cyclopropyl urea derivatives achieved nanomolar-range sEH inhibition, with the optimized compound 38 showing an IC₅₀ of 6.1 nM against human sEH and demonstrating in vivo efficacy in a DOCA-salt rat model of renal injury without hypotensive side effects [1]. While 1-(3-bromophenyl)-3-(cyclopropylmethyl)urea itself has not been directly profiled in published sEH assays, its cyclopropylmethyl urea core places it within this pharmacologically validated chemotype [1].

sEH Pharmacophore Context
Class-level inference
Cyclopropyl urea congeners show IC₅₀ 6.1 nM (human sEH); in vivo renal model response
Supports sEH inhibitor discovery context
Direct profiling of this compound not reported; validate in target assay
Soluble Epoxide Hydrolase Cardiovascular Inflammation

Commercially Available at 98% Purity with Full Analytical Traceability from Multiple Vendors

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea is stocked by multiple commercial suppliers at a specified purity of 98% (HPLC) . The Leyan catalog (Product No. 1365953) offers sizes from 250 mg to 25 g with documented MDL number MFCD13514847 and computed LogP of 2.9806 as quality reference data . CymitQuimica supplies the compound under the Fluorochem brand (Ref. 10-F708412) at 98% purity . This multi-vendor availability with consistent purity specifications reduces single-supplier dependency risk.

Commercial Sourcing
Data to verify
98% purity, multiple suppliers (Leyan, CymitQuimica)
Multi-vendor supply supports project continuity
Verify COA upon receipt; catalog data as of May 2026
Chemical Procurement Quality Control Research Supply

Recommended Application Scenarios for 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Growing and Lead Optimization Programs

The meta-bromophenyl urea scaffold is a privileged chemotype in kinase inhibitor design. With a TPSA of 41.1 Ų and XLogP3 of 2.9, this compound sits in a favorable physicochemical space for lead-like molecules. Its bromine atom provides a synthetic handle for Suzuki or Buchwald-Hartwig coupling to elaborate the phenyl ring during hit-to-lead optimization, while the cyclopropylmethyl group offers conformational constraint that can improve binding entropy relative to flexible alkyl chain analogs [1].

Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery for Cardiovascular and Renal Indications

The cyclopropylmethyl urea core has been structurally validated as an sEH pharmacophore, with optimized congeners achieving IC₅₀ values as low as 6.1 nM and demonstrating in vivo renal protection in preclinical models without hypotensive liability [2]. This compound can serve as a starting scaffold for parallel SAR exploration, where the 3-bromophenyl moiety can be diversified to optimize potency, selectivity over other epoxide hydrolases, and pharmacokinetic properties.

Gamma-Secretase Modulator (GSM) Chemical Biology Tool Development

N,N′-disubstituted ureas are a documented class of gamma-secretase modulators with potential applications in Alzheimer's disease research [3]. The combination of a halogenated phenyl ring and a cyclopropylmethyl group provides a scaffold that can be evaluated for Aβ42-lowering activity while the bromine atom enables convenient radiolabeling or further functionalization for target engagement studies.

Positional Isomer Reference Standard for Analytical Method Development

Due to the recognized challenge of differentiating N,N′-substituted urea positional isomers by NMR alone, this 3-bromo isomer can serve as an authentic reference standard for developing and validating LC-MS/MS or ESI-MS/MS methods for isomer discrimination in quality control workflows [4]. Its 98% commercial purity supports its use as a calibration standard.

Application
Selection Property
Validation Focus
Kinase Lead Optimization
meta-Bromo aryl handle and cyclopropyl constraint
Kinase panel selectivity; Suzuki/Buchwald diversification
sEH Inhibitor Screening
Cyclopropylmethyl urea pharmacophore context
In vitro sEH enzymatic assay; ADME and selectivity profiling
Gamma-Secretase Modulation Research
N,N′-disubstituted urea scaffold
Aβ42 modulation in cell models; target engagement assays
Positional Isomer QC Standard
3-Bromo isomer identity confirmed by MS
LC-MS/MS method development for isomer discrimination
Quote Request

Request a Quote for 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.